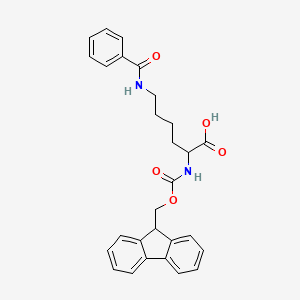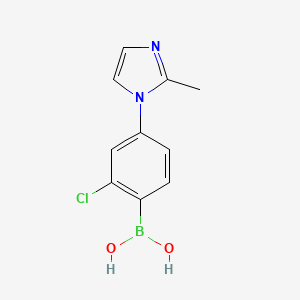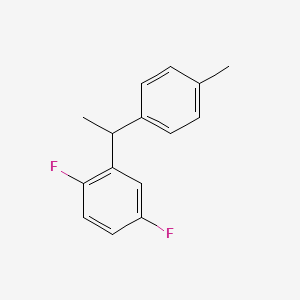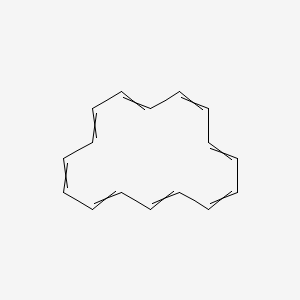
Cyclohexadecaoctaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexadecaoctaene can be synthesized through various synthetic routes. One common method involves the cyclization of linear polyenes under specific reaction conditions. The process typically requires the use of strong acids or bases as catalysts to facilitate the cyclization reaction. For example, the cyclization of hexadeca-1,3,5,7,9,11,13,15-octaene can be achieved using sulfuric acid as a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product. The choice of catalysts and reaction conditions is crucial to achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Cyclohexadecaoctaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Cyclohexadecaoctaene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and aromaticity. It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of cyclohexadecaoctaene involves its interaction with molecular targets through its conjugated double bonds. The compound can participate in various chemical reactions, such as electron transfer and radical formation, which are crucial for its biological and chemical activities. The pathways involved include the activation of specific enzymes and receptors, leading to the desired effects.
Comparison with Similar Compounds
Cyclohexadecaoctaene can be compared with other similar compounds, such as cyclooctadecanonaene (C18H18) and other annulenes These compounds share similar structural features, such as alternating double and single bonds, but differ in the number of carbon atoms and the extent of conjugation
List of Similar Compounds
- Cyclooctadecanonaene (C18H18)
- Cyclododecahexaene (C12H12)
- Cyclooctatetraene (C8H8)
This compound stands out due to its unique combination of structural properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
18446-44-1 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
cyclohexadecaoctaene |
InChI |
InChI=1S/C16H16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H |
InChI Key |
RDEIDWDSOWVJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=CC=CC=CC=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


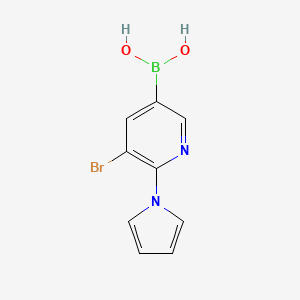

![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
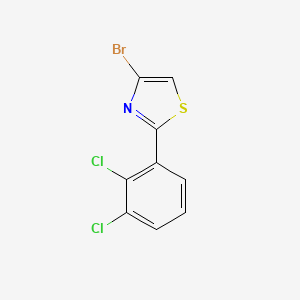


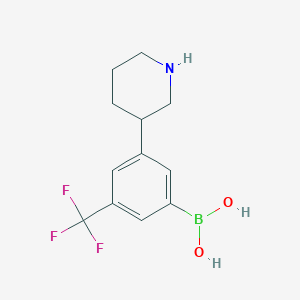
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
